1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea
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Overview
Description
1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea is an organic compound that features a thiazole ring and a chlorophenyl group. Compounds with these structural motifs are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenyl group: This step may involve nucleophilic substitution reactions where a chlorophenyl thiol reacts with a suitable electrophile.
Formation of the urea linkage: This can be done by reacting an isocyanate with an amine or by using phosgene derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring and chlorophenyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the urea linkage or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Phenylthio)propyl)-3-(thiazol-2-yl)urea: Lacks the chlorine atom on the phenyl ring.
1-(3-((4-Methylphenyl)thio)propyl)-3-(thiazol-2-yl)urea: Contains a methyl group instead of a chlorine atom.
1-(3-((4-Bromophenyl)thio)propyl)-3-(thiazol-2-yl)urea: Contains a bromine atom instead of a chlorine atom.
Uniqueness
1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The combination of the thiazole ring and the chlorophenyl group may also contribute to its distinct properties.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS2/c14-10-2-4-11(5-3-10)19-8-1-6-15-12(18)17-13-16-7-9-20-13/h2-5,7,9H,1,6,8H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZZPGDHPJQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCNC(=O)NC2=NC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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